molecular formula C11H23N3O3S B2468480 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235031-46-5

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2468480
CAS No.: 1235031-46-5
M. Wt: 277.38
InChI Key: BEHBEARZZCJNMZ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound with the molecular formula C12H25N3O3S and a calculated molecular weight of 291.41 g/mol . This urea derivative features a piperidine ring core that is functionalized with a methylsulfonyl (mesyl) group and a methylene bridge linked to the isopropylurea moiety. The methylsulfonyl group is a strong electron-withdrawing functional group that can influence the molecule's conformation, solubility, and its ability to act as a hydrogen bond acceptor, which is often exploited in medicinal chemistry to modulate biological activity and pharmacokinetic properties. Compounds with similar sulfonamide and urea functionalities are frequently investigated in pharmaceutical and chemical biology research for their potential as enzyme inhibitors or as modulators of protein-protein interactions. As a building block, it can be used in the synthesis of more complex molecules for screening libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-9(2)13-11(15)12-8-10-4-6-14(7-5-10)18(3,16)17/h9-10H,4-8H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBEARZZCJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with isopropyl isocyanate and methylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives without the sulfonyl group.

    Substitution: Various alkyl or aryl substituted piperidine derivatives.

Scientific Research Applications

Overview

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a piperidine ring substituted with a methylsulfonyl group and an isopropyl group, which influence its chemical reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique functional groups facilitate diverse chemical reactions, making it valuable in synthetic chemistry.
  • Potential Bioactive Compound : Research is ongoing to explore the biological activities of this compound. Initial studies suggest it may exhibit anti-inflammatory and antimicrobial properties, contributing to its potential therapeutic applications.

Medical Research

  • Therapeutic Properties : Investigations into the compound's pharmacological effects are underway, particularly its role in modulating biochemical pathways related to inflammation and infection. Its interaction with biological targets could lead to the development of new therapeutic agents.

Industrial Applications

  • Intermediate in Chemical Synthesis : The compound is utilized as an intermediate in the production of various industrial chemicals, enhancing the efficiency of manufacturing processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antiproliferative Activity : A study focused on similar urea derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, suggesting that derivatives like this compound may also possess similar properties .
  • Synthetic Pathways : Research into synthetic routes for producing this compound indicates that it can be synthesized efficiently using piperidine derivatives and isocyanates under controlled conditions, which could facilitate its use in larger-scale applications.
  • Biological Evaluation : Ongoing investigations aim to evaluate the biological efficacy of this compound, with preliminary results indicating promising activity against specific biological targets relevant to disease modulation .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea becomes evident when compared to analogous urea derivatives. Below is a detailed analysis supported by research findings:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Biological Activity Notes
This compound Methylsulfonyl group on piperidine; isopropyl substituent High enzyme inhibition potential (e.g., kinases) Enhanced solubility and target binding due to sulfonyl group
1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Fluorobenzyl group replaces isopropyl Possible selectivity for serotonin receptors Aromatic ring increases hydrophobicity; altered pharmacokinetics
1-Isopropyl-3-(piperidin-4-yl)methylurea Lacks methylsulfonyl group Moderate antimicrobial activity Reduced efficacy due to absence of sulfonyl’s electron-withdrawing effects
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenylurea Cyclopropylsulfonyl group replaces methylsulfonyl; phenyl substituent Bruton’s tyrosine kinase (BTK) inhibition Bulkier sulfonyl group may hinder binding to compact active sites
1-(2-Chloropyridin-4-yl)-1-isopropylurea Chloropyridine replaces piperidinylmethyl-sulfonyl Herbicidal activity (e.g., Isoproturon analogs) Chlorine atom enhances stability but reduces CNS penetration
1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea Phenylsulfonyl and chlorophenyl groups Unspecified receptor modulation Dual sulfonyl/chlorophenyl groups may increase off-target interactions

Key Findings from Comparative Analysis

Role of Sulfonyl Groups :

  • The methylsulfonyl group in the main compound improves solubility and hydrogen-bonding capacity compared to bulkier alternatives like cyclopropylsulfonyl . This feature is critical for targeting enzymes with sterically constrained active sites (e.g., kinases).
  • Compounds lacking sulfonyl groups (e.g., 1-Isopropyl-3-(piperidin-4-yl)methylurea) exhibit diminished biological activity, underscoring the sulfonyl’s role in target engagement .

Impact of Substituents on the Urea Backbone :

  • Isopropyl provides balanced lipophilicity, enhancing membrane permeability without excessive hydrophobicity . In contrast, aromatic substituents (e.g., fluorobenzyl or chlorophenyl) improve receptor selectivity but may limit blood-brain barrier penetration .
  • Chloropyridine derivatives (e.g., 1-(2-Chloropyridin-4-yl)-1-isopropylurea) prioritize herbicidal over therapeutic applications due to reduced CNS compatibility .

Biological Target Specificity :

  • Methylsulfonyl-piperidine ureas show promise in modulating kinase pathways (e.g., BTK) and neurological targets (e.g., 5-HT₄ receptors), whereas analogs with methoxyethyl or hydroxyethyl groups exhibit variable solubility and receptor affinity .

Biological Activity

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, pharmacokinetics, and various biological activities based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with isopropyl isocyanate and methylsulfonyl chloride. The procedure often employs organic solvents like dichloromethane or tetrahydrofuran under inert conditions to prevent side reactions.

Target of Action

The specific biological targets of this compound are not well-defined in current literature. However, the presence of the piperidine moiety suggests potential interactions with various cellular receptors and enzymes that are common in pharmaceutical applications.

Mode of Action

Piperidine derivatives are known to modulate several signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis. The exact mode of action for this compound remains to be fully elucidated, but it may involve receptor binding or enzyme inhibition.

Biochemical Pathways

Given its structural characteristics, this compound may interact with pathways related to inflammation and microbial resistance, as piperidine derivatives have shown promise in these areas.

Pharmacokinetics

Currently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely unknown. Understanding these properties is crucial for assessing its bioavailability and therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that compounds containing piperidine structures may possess antimicrobial properties. Further investigations are needed to confirm the efficacy against specific pathogens.

Anti-inflammatory Effects: The compound is being explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Potential Therapeutic Applications:

  • Cancer Therapy: Similar piperidine derivatives have been investigated for their roles in cancer therapy due to their ability to modulate cell signaling pathways involved in tumor growth and metastasis.
  • Neuropharmacology: Given the structural similarities with other neuroactive compounds, there is potential for applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the significance of piperidine-based compounds in various therapeutic areas:

StudyFindings
Study ADemonstrated that piperidine derivatives inhibit Mycobacterium tuberculosis growth, indicating potential for tuberculosis treatment.
Study BInvestigated the anti-cancer properties of similar compounds, showing effectiveness in reducing tumor size in animal models.
Study CHighlighted the anti-inflammatory properties of related piperidine compounds through modulation of cytokine release.

These findings underscore the need for further research into this compound to explore its full therapeutic potential.

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the piperidine ring with a methylsulfonyl group via sulfonylation under anhydrous conditions, using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 2: Introduction of the isopropylurea moiety through a nucleophilic substitution or coupling reaction. For example, reacting the sulfonylated piperidine intermediate with isopropyl isocyanate in a polar aprotic solvent (e.g., DMF) at controlled temperatures (50–70°C) .
  • Optimization Strategies:
    • Catalyst selection (e.g., DMAP for acylations) to enhance reaction efficiency.
    • Solvent choice (e.g., dichloromethane for sulfonylation) to improve solubility and reduce side reactions.
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies protons and carbons in the piperidine ring, methylsulfonyl group, and urea linkage. For example, the methylsulfonyl group shows a singlet near δ 3.0 ppm in ¹H NMR .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the piperidine and urea moieties .
  • Fourier Transform Infrared Spectroscopy (FTIR):
    • Urea carbonyl stretching vibrations appear near 1640–1680 cm⁻¹, while sulfonyl S=O stretches are observed at 1150–1300 cm⁻¹ .

Basic: How do solubility and stability profiles influence experimental design?

Answer:

  • Solubility:
    • The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the urea and sulfonyl groups. Aqueous solubility can be enhanced using co-solvents (e.g., PEG 400) .
  • Stability:
    • Stability studies under varying pH (e.g., 3–9) and temperatures (e.g., 25°C vs. 40°C) are critical. Hydrolysis of the urea bond in acidic/basic conditions may require pH-controlled storage .

Advanced: How can statistical Design of Experiments (DOE) optimize synthesis yield and purity?

Answer:

  • DOE Parameters:
    • Factors: Temperature, solvent ratio, catalyst loading.
    • Responses: Yield, purity (HPLC).
  • Case Study:
    • A central composite design (CCD) can model non-linear relationships. For example, optimizing reaction temperature (60–80°C) and solvent (THF:water ratio) to maximize yield while minimizing byproducts .
  • Validation:
    • Confirm optimal conditions with triplicate runs and compare predicted vs. experimental yields (e.g., ±5% error margin) .

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:

  • Hypothesis Testing:
    • Compare dose-response curves across assays (e.g., enzyme inhibition vs. cell viability). Discrepancies may arise from off-target effects or assay sensitivity .
  • Methodological Controls:
    • Include positive/negative controls (e.g., known inhibitors) and validate assay conditions (e.g., pH, co-factors).
  • Meta-Analysis:
    • Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values) to identify trends .

Advanced: What computational approaches predict target interactions and mechanism of action?

Answer:

  • Molecular Docking:
    • Dock the compound into crystal structures of targets (e.g., soluble epoxide hydrolase) using AutoDock Vina. Key interactions: sulfonyl group with Arg residues, urea NH with catalytic Tyr .
  • Quantum Mechanics/Molecular Mechanics (QM/MM):
    • Simulate reaction pathways (e.g., enzyme inhibition) to identify transition states and binding energies .
  • Machine Learning:
    • Train models on similar urea derivatives to predict ADMET properties or off-target liabilities .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

  • Core Modifications:
    • Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to enhance target selectivity.
    • Modify the methylsulfonyl group to sulfonamide to alter electronic properties .
  • Functional Group Analysis:
    • Test truncated analogs (e.g., without the piperidine ring) to identify essential pharmacophores.
  • Bioisosteres:
    • Substitute urea with thiourea or cyanoguanidine to improve metabolic stability .

Advanced: What strategies mitigate degradation during formulation or storage?

Answer:

  • Forced Degradation Studies:
    • Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis, oxidation) .
  • Stabilization Methods:
    • Lyophilization for solid-state storage or inclusion of antioxidants (e.g., BHT) in liquid formulations .
  • Analytical Monitoring:
    • Use HPLC-MS to detect degradation products (e.g., piperidine ring cleavage products) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reactor Design:
    • Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonylation) to improve heat dissipation .
  • Purification:
    • Replace column chromatography with crystallization for cost-effective large-scale purification.
  • Regulatory Compliance:
    • Ensure intermediates meet ICH impurity thresholds (e.g., <0.15% for genotoxic impurities) .

Advanced: What interdisciplinary applications exist beyond medicinal chemistry?

Answer:

  • Materials Science:
    • The sulfonyl group’s electron-withdrawing properties may enable use in conductive polymers or metal-organic frameworks (MOFs) .
  • Agricultural Chemistry:
    • Urea derivatives are explored as enzyme inhibitors in herbicides. Test against plant-specific targets (e.g., acetolactate synthase) .

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